In scientific research, CP-I serves as a valuable tool for studying various biological processes and as a potential diagnostic biomarker. It is a byproduct of heme synthesis and its levels can reflect alterations in specific transporter activities, particularly the organic anion transporting polypeptides (OATPs), which are crucial for drug disposition and elimination. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Validation of CP-I as a surrogate biomarker for OATP activity: While promising, further research is necessary to fully validate the use of CP-I as a surrogate biomarker for OATP activity. [, ] Large-scale clinical studies comparing CP-I levels with established clinical probes and across diverse patient populations are crucial to establish its reliability and clinical utility.
Coproporphyrin I dihydrochloride is a synthetic compound that serves as a significant biomarker for the activity of organic anion-transporting polypeptides, particularly OATP1B1 and OATP1B3. It is a type of porphyrin metabolite derived from heme synthesis, playing a crucial role in various biological processes. This compound has garnered attention in pharmacology and toxicology due to its utility in assessing drug interactions and transporter activity.
Coproporphyrin I dihydrochloride is classified under porphyrins, which are cyclic compounds essential for various biological functions, including oxygen transport and electron transfer. The compound is synthesized from uroporphyrin I through partial decarboxylation, leading to the formation of coproporphyrin I. It is often used in clinical settings as a biomarker to predict the inhibition of drug transporters, facilitating the evaluation of potential drug-drug interactions.
The synthesis of coproporphyrin I typically involves several steps:
The synthesis process requires careful control of reaction conditions such as temperature, pH, and concentration to optimize yield and purity. Analytical methods like mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized product.
Coproporphyrin I has a complex cyclic structure characterized by four pyrrole rings linked by methine bridges. The molecular formula is C₃₆H₃₈N₄O₈, and its systematic name is 2,3-bis(2-carboxyethyl)-8-(2-carboxyethyl)-5-(carboxymethyl)-6-(carboxymethyl)-7-(carboxymethyl)-4-methyl-1,4-dihydroporphyrin.
Coproporphyrin I can participate in various chemical reactions, including:
The reactivity of coproporphyrin I is influenced by its structure and the presence of functional groups that can engage in coordination chemistry or redox reactions.
The primary mechanism of action for coproporphyrin I involves its role as a substrate for organic anion transporters. It is taken up by liver cells through OATP1B1 and OATP1B3 transporters, where it can influence the pharmacokinetics of co-administered drugs by competing for transporter binding sites. This property makes it a valuable endogenous biomarker for assessing drug-drug interactions.
Studies have shown that elevated levels of coproporphyrin I in plasma correlate with reduced activity of these transporters, indicating potential drug interactions that could impact therapeutic efficacy or safety .
Relevant analyses include stability assessments under various conditions (e.g., temperature fluctuations, light exposure) to ensure reliability in experimental settings .
Coproporphyrin I dihydrochloride has several scientific applications:
Coproporphyrin I dihydrochloride (CP-I) is an endogenous heme biosynthesis metabolite validated as a selective substrate for hepatic uptake transporters OATP1B1 and OATP1B3. Its utility stems from its pharmacokinetic dependence on these transporters: CP-I is taken up from blood into hepatocytes primarily via OATP1B1/1B3 and excreted into bile via MRP2. Inhibition of OATP1B transporters reduces hepatic uptake, leading to elevated plasma CP-I concentrations. Clinical studies demonstrate that CP-I plasma AUC ratios (inhibitor vs. baseline) correlate strongly with statin exposure changes (R² = 0.65–0.89), supporting its role as a surrogate for OATP1B-mediated drug-drug interactions (DDIs) [1] [4].
Genetic evidence further validates CP-I’s specificity. Patients with Rotor syndrome (dual deficiency of OATP1B1/1B3) exhibit 5–10-fold higher plasma CP-I levels than healthy subjects, mirroring the effect of pharmacological inhibition. Preclinical studies in Oatp1b2-knockout rodents confirm analogous CP-I accumulation, reinforcing transporter dependency [4] [7]. Regulatory agencies now recognize CP-I monitoring as an alternative to dedicated DDI studies for OATP1B inhibition risk assessment.
Table 1: Key Properties of CP-I as an OATP1B Biomarker
Property | CP-I Characteristics | Validation Approach |
---|---|---|
Transport Specificity | Substrate of OATP1B1 > OATP1B3; minor MRP2 involvement | Vesicle assays, genetic knockout models |
Sensitivity to Inhibition | AUC ratio ↑ 1.5–4.0-fold with potent inhibitors (e.g., rifampicin) | Clinical DDI studies with probe drugs |
Baseline Stability | Low circadian variability; unaffected by ethnicity | Phase I trials in healthy volunteers |
Correlation with Statins | Linear correlation with pravastatin/rosuvastatin exposure | Multivariate regression analysis |
While both CP-I and CP-III are heme-derived porphyrins, CP-I demonstrates superior sensitivity and specificity for detecting OATP1B inhibition. In a clinical study with glecaprevir/pibrentasvir (OATP1B inhibitors), CP-I plasma AUC0–16h increased proportionally with glecaprevir exposure (R² = 0.65, p < 0.001), whereas CP-III showed only weak correlation at Cmax and no AUC correlation [1]. Mechanistic differences underpin this divergence:
Table 2: Comparative Analysis of CP-I and CP-III as OATP1B Biomarkers
Parameter | CP-I | CP-III | Clinical Implication |
---|---|---|---|
Primary Transporter | OATP1B1 (high affinity) | OATP1B1/OATP2B1 (moderate affinity) | CP-I more specific for hepatic OATP1B1 inhibition |
Hepatic Clearance | 85% | 60% | CP-III confounded by renal function |
Response to Rifampicin | AUC ratio: 3.5–4.0× | AUC ratio: 2.0–2.5× | CP-I detects weaker inhibitors |
Impact of CKD | ↑ 31% baseline in severe CKD | ↑ 20% baseline in severe CKD | CP-I better reflects OATP1B dysfunction in CKD |
CP-I’s reliability as a biomarker hinges on its stability against physiological and genetic variables:
Table 3: Impact of Covariates on CP-I Pharmacokinetics
Covariate | Effect on CP-I PK | Magnitude of Change | Biomarker Utility Consideration |
---|---|---|---|
OATP1B1 c.521T>C | ↓ Hepatic uptake; ↑ baseline plasma | 1.4-fold ↑ | Genotype stratification in trials |
CKD (eGFR < 30 mL/min) | ↓ Renal CL; ↓ OATP1B activity | 1.31-fold ↑ baseline | Higher DDI sensitivity; adjust CKD thresholds |
MRP2 Dysfunction | ↓ Biliary excretion; ↑ plasma half-life | 2.0-fold ↑ (TR⁻ rats) | Confounds OATP1B inhibition data |
Hepatic Impairment | Variable synthesis and clearance | Case-dependent | Limited utility in severe liver disease |
Integrating CP-I monitoring into first-in-human (FIH) trials enables early de-risking of OATP1B-mediated DDIs without probe substrates. Key implementation strategies include:
Table 4: CP-I Application in Early Clinical Development
Study Phase | Application | Outcome | Advantage Over Traditional DDI Studies |
---|---|---|---|
SAD/MAD FIH | CP-I monitoring in placebo cohort | Identified negligible OATP1B inhibition by ensitrelvir | Eliminates need for probe drugs in healthy volunteers |
Proof-of-Concept | Correlation with perpetrator Cmax | Predicted statin DDI risk for glecaprevir | Accelerates candidate selection |
PBPK Modeling | IVIVE of CP-I AUC ratios | Validated R > 3 cutoff for clinical relevance | Reduces false-positive DDI predictions |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7